Cas no 663192-84-5 (2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline)

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. The presence of bromo, fluoro, and trifluoromethyl functional groups enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Its electron-deficient quinoline core and fluorine substituents contribute to improved metabolic stability and bioavailability in drug development. This compound is particularly valuable in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. Its well-defined structure and high purity ensure consistent performance in synthetic applications, supporting advanced research in medicinal chemistry and material science.
2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline structure
663192-84-5 structure
Product name:2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline
CAS No:663192-84-5
MF:C10H4NF4Br
Molecular Weight:294.04306
CID:1707679
PubChem ID:11358335

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 2-bromo-8-fluoro-4-(trifluoromethyl)-
    • 2-bromo-8-fluoro-4-(trifluoromethyl)quinoline
    • 663192-84-5
    • 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline
    • インチ: InChI=1S/C10H4BrF4N/c11-8-4-6(10(13,14)15)5-2-1-3-7(12)9(5)16-8/h1-4H
    • InChIKey: VXIUHSKWKADVML-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C(=C1)F)N=C(C=C2C(F)(F)F)Br

計算された属性

  • 精确分子量: 292.94632
  • 同位素质量: 292.94632g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.9Ų
  • XLogP3: 4.2

じっけんとくせい

  • PSA: 12.89

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
B202220-100mg
2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline
663192-84-5
100mg
$ 540.00 2022-06-07
TRC
B202220-50mg
2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline
663192-84-5
50mg
$ 325.00 2022-06-07
TRC
B202220-250mg
2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline
663192-84-5
250mg
$ 1075.00 2022-06-07

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline 関連文献

2-Bromo-8-fluoro-4-(trifluoromethyl)quinolineに関する追加情報

2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline: A Comprehensive Overview

The compound with CAS No. 663192-84-5, commonly referred to as 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and environmental studies. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their versatile applications in drug discovery and advanced materials. The unique combination of substituents—bromo, fluoro, and trifluoromethyl groups—on the quinoline ring imparts distinctive electronic and structural properties, making it a valuable molecule for various research and industrial applications.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield and purity of the compound but also minimize environmental impact, aligning with the growing demand for sustainable chemical processes. The compound's synthesis is often guided by computational chemistry tools, which predict optimal reaction conditions and intermediates, further streamlining the production process.

In medicinal chemistry, 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline has emerged as a promising scaffold for drug development. Its structural features, including the electron-withdrawing groups (EWGs) such as bromo and trifluoromethyl, make it an ideal candidate for modulating pharmacokinetic properties like solubility and bioavailability. Recent studies have explored its potential as a kinase inhibitor, targeting key enzymes involved in cancer progression and inflammatory diseases. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

Beyond its medicinal applications, 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline has found utility in materials science, particularly in the development of advanced optoelectronic materials. The compound's aromaticity and conjugated system contribute to its excellent optical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. Researchers have reported that incorporating this compound into polymer blends enhances their charge transport properties, leading to improved device performance. A notable study in *Advanced Materials* highlighted its potential as a hole transport material in perovskite solar cells, showcasing its role in advancing renewable energy technologies.

The environmental impact of 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline has also been a subject of recent investigations. As industries increasingly adopt greener synthetic pathways, understanding the fate and degradation mechanisms of such compounds is crucial. Environmental scientists have explored its biodegradation patterns under various conditions, revealing that its persistence in aquatic environments is influenced by its hydrophobic nature and electron-withdrawing substituents. These findings underscore the importance of designing sustainable chemical processes to mitigate potential ecological risks associated with this compound.

In conclusion, 2-Bromo-8-fluoro-4-(trifluoromethyl)quinoline stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with advancements in synthetic methods and computational modeling, positions it as a key player in drug discovery, materials science, and environmental studies. As research continues to uncover new dimensions of its utility, this compound is poised to make significant contributions to both academic and industrial advancements.

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